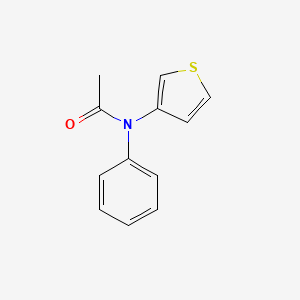

N-Phenyl-N-thiophen-3-yl-acetamide

Beschreibung

N-Phenyl-N-thiophen-3-yl-acetamide is a substituted acetamide featuring a phenyl group and a thiophen-3-yl moiety attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol.

Eigenschaften

Molekularformel |

C12H11NOS |

|---|---|

Molekulargewicht |

217.29 g/mol |

IUPAC-Name |

N-phenyl-N-thiophen-3-ylacetamide |

InChI |

InChI=1S/C12H11NOS/c1-10(14)13(12-7-8-15-9-12)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI-Schlüssel |

FQIOFPYHAKTQFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CSC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural variations among acetamide derivatives include substituent identity, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Acetamides

Key Observations :

- Substituent Position : Thiophen-3-yl in the target compound vs. thiophen-2-yl in alters conjugation and steric effects.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) enhance polarity and reactivity compared to the purely aromatic substituents in the target compound.

- Heterocycles : Thiazole () introduces nitrogen, increasing hydrogen-bonding capacity relative to sulfur-only thiophene.

Key Observations :

- EDC Coupling : Widely used for amide bond formation, yielding >75% in dichlorophenyl-thiazole derivatives .

- Acyl Chlorides : Employed in thiophene-based acetamides (), though yields are unreported.

- Trifluoroacetic Anhydride (TFAA) : Used in indole acetamides for activating intermediates .

Physicochemical Properties

Melting points and hydrogen-bonding patterns are influenced by substituent electronegativity and crystal packing.

Table 3: Physicochemical Properties

*Hypothetical data based on structural analogs.

†Estimated range.

Key Observations :

- Hydrogen Bonding : Thiazole-containing acetamides form robust R₂²(8) motifs via N–H···N interactions, enhancing crystal stability .

- Melting Points: Dichlorophenyl-thiazole derivatives exhibit higher melting points (~490 K) due to stronger intermolecular forces compared to non-halogenated analogs.

Structural and Electronic Insights

- Thiophene vs. Thiazole : Thiophene’s sulfur atom contributes to π-electron delocalization, while thiazole’s nitrogen enhances polarity and hydrogen-bonding capacity .

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) increase acetamide reactivity in electrophilic substitutions or metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.